molecular formula C9H8N4O3 B8597268 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid

2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid

Cat. No.: B8597268
M. Wt: 220.18 g/mol
InChI Key: GLQHMXMUVIPFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system, and an acetic acid moiety. The presence of the carbamoyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid typically involves the construction of the pyrazolo[4,3-c]pyridine core followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrazole derivatives with suitable aldehydes or ketones can lead to the formation of the pyrazolo[4,3-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of the carbamoyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid

InChI

InChI=1S/C9H8N4O3/c10-9(16)8-5-3-11-2-1-6(5)13(12-8)4-7(14)15/h1-3H,4H2,(H2,10,16)(H,14,15)

InChI Key

GLQHMXMUVIPFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N(N=C2C(=O)N)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

was prepared from 1H-pyrazolo[4,3-c]pyridine [271-52-3] by using the same procedures as for the preparation of (3-carbamoyl-5-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid (Scheme A27). MS (LC-MS): 221 [M+H]+, tR (HPLC conditions k): 0.19 min.
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